2-(2,5-Dimethylphenyl)-2-oxoacetaldehyde
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Overview
Description
2-(2,5-Dimethylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an oxoacetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoacetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylbenzene (xylenes).
Oxidation: The formylated product is then oxidized to introduce the oxo group, often using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be employed under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,5-Dimethylphenyl)-2-oxoacetaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include oxidative stress response and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde: Similar structure but with methyl groups at different positions.
2-(2,5-Dimethylphenyl)ethanol: Lacks the oxo group, resulting in different reactivity and applications.
2-(2,5-Dimethylphenyl)acetic acid: Contains a carboxyl group instead of an oxo group.
Uniqueness
2-(2,5-Dimethylphenyl)-2-oxoacetaldehyde is unique due to its specific substitution pattern and the presence of both an oxo and aldehyde group, which confer distinct chemical properties and reactivity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H10O2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-6H,1-2H3 |
InChI Key |
MZPKPUFRXRFDLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C=O |
Origin of Product |
United States |
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